C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
Description
Heterocyclic Core Architecture
The fundamental structural framework of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride centers on a pyrimidine ring system, which constitutes a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. This diazine structure provides the essential aromatic character that defines the compound's electronic properties and serves as the anchor point for substituent attachment. The pyrimidine ring exhibits planar geometry consistent with its aromatic nature, with all ring atoms adopting sp² hybridization to accommodate the conjugated π-electron system.
The aminomethyl group attached at position 5 of the pyrimidine ring introduces a primary amine functionality that significantly influences the compound's basicity and hydrogen bonding capabilities. According to PubChem database entries, the molecular formula for the free base form is C₇H₉F₂N₃, while the hydrochloride salt corresponds to C₇H₁₀ClF₂N₃. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as [4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine.
The heterocyclic architecture demonstrates characteristic aromatic stability through delocalization of six π-electrons across the ring system, following Hückel's 4n+2 rule for aromaticity. The nitrogen atoms within the pyrimidine ring contribute lone pair electrons that remain localized in sp² hybrid orbitals within the ring plane, thus not participating in the aromatic π-system but conferring additional basicity to the molecule. This structural arrangement creates distinct electronic environments at different positions on the ring, with the 4-position showing enhanced electrophilicity due to the adjacent nitrogen atoms.
Difluoroethyl Substituent Characteristics
The difluoroethyl substituent at position 4 of the pyrimidine ring represents a critical structural modification that profoundly influences the compound's physicochemical properties. This fluoroalkyl group consists of a methyl carbon bearing two fluorine atoms, creating a -CF₂CH₃ functionality that introduces significant electronic and steric effects. The presence of two fluorine atoms on the same carbon center generates a highly electronegative environment that substantially alters the electron density distribution throughout the molecular framework.
Fluoroalkyl substituents are known to exhibit complex effects on molecular properties, including lipophilicity and aqueous solubility, as demonstrated in systematic studies of fluorinated heterocyclic amines. The difluoroethyl group in this compound represents an intermediate fluorination pattern between trifluoromethyl and monofluoroalkyl substituents, providing a balanced approach to property modification. The carbon-fluorine bonds exhibit high bond strength and low polarizability, contributing to metabolic stability while maintaining favorable pharmacological characteristics.
The stereochemical implications of the difluoroethyl substituent include restricted rotation around the carbon-carbon bond due to the steric bulk of the fluorine atoms and potential intramolecular interactions. This conformational restriction can influence the overall molecular shape and subsequent biological activity. The electron-withdrawing nature of the difluoroethyl group reduces the electron density on the pyrimidine ring, particularly affecting the basicity of the ring nitrogen atoms and modifying the compound's protonation behavior.
Research on similar fluoroalkyl-substituted heterocyclic amines has revealed that the introduction of such groups follows predictable patterns in their effects on physicochemical properties. The difluoroethyl substituent typically increases molecular stability while modifying hydrogen bonding patterns and hydrophobic interactions. The specific positioning at the 4-position of the pyrimidine ring maximizes the electronic influence on the adjacent aminomethyl group, creating a synergistic effect between the substituent and the primary amine functionality.
Hydrochloride Salt Formation and Ionic Properties
The hydrochloride salt formation of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine represents a standard pharmaceutical approach to improve the handling and solubility characteristics of amine-containing compounds. The primary amine group in the aminomethyl substituent serves as the protonation site, readily accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt. This acid-base reaction transforms the neutral amine into a positively charged ammonium ion, creating an ionic compound with dramatically altered solubility properties.
The transformation from free base to hydrochloride salt involves the formation of an ionic bond between the protonated amine and the chloride anion. This ionic character significantly enhances water solubility compared to the neutral form, as ionic compounds generally exhibit favorable interactions with polar solvents like water. The molecular weight increases from 173.16 g/mol for the free base to 209.62 g/mol for the hydrochloride salt, reflecting the incorporation of hydrochloric acid.
Physical characterization data indicates that the hydrochloride salt typically appears as a white solid with high purity levels, commonly achieving 96% purity in commercial preparations. The salt formation also provides advantages in crystallization and purification processes, as ionic compounds often exhibit more predictable crystalline forms and improved thermal stability compared to their free base counterparts. The MDL number MFCD24368633 serves as a unique identifier for the hydrochloride salt form in chemical databases.
The ionic nature of the hydrochloride salt influences its behavior in solution, where dissociation occurs to release the protonated amine and chloride ions. This dissociation behavior affects the compound's interactions with biological systems and its overall bioavailability profile. The salt formation also modifies the compound's hygroscopic properties, typically reducing moisture sensitivity compared to free amines while maintaining chemical stability under standard storage conditions.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHVZDPPUPEDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-39-8 | |
| Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Difluoromethylation Techniques
A prevalent approach involves difluoromethylation reagents to install the difluoroethyl substituent onto the pyrimidine core. This method often uses commercially available or easily synthesized fluorinated reagents such as 2,2-difluoroacetic anhydride or related derivatives.
- Starting Materials: Pyrimidine derivatives with suitable leaving groups at the 4-position.
- Reagents: Difluoromethylation agents like 2,2-difluoroacetic anhydride.
- Conditions: Mild to moderate temperatures to avoid decomposition of fluorinated intermediates.
- Outcome: Introduction of the difluoroethyl group with high regioselectivity.
This strategy benefits from avoiding harsh fluorinating agents and sealed vessel conditions, making it scalable and more environmentally friendly.
Multi-Step Synthetic Sequences
A typical synthesis involves multi-step sequences combining:
- Formation of difluoromethylated intermediates.
- Conversion to nitrile or imine intermediates.
- Cyclization to form the pyrimidine ring.
- Reduction and amination steps to install the methylamine group.
- Final conversion to the hydrochloride salt.
For example, a five-step synthesis starting from 2,2-difluoroacetic anhydride has been reported for related difluoromethylated pyridine derivatives, which can be adapted for pyrimidine analogs. This involves:
| Step | Transformation | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of difluorinated enone | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | ~78 |
| 2 | Conversion to nitrile intermediate | Reaction with methoxyamine hydrochloride | ~77 |
| 3 | Cyclization to pyrimidine ring | Acidic conditions (e.g., HBr, HCl) | ~53 |
| 4 | Reduction to amine | Zinc in acetic acid | ~85 |
| 5 | Salt formation (hydrochloride) | Treatment with HCl | Quantitative |
This sequence emphasizes scalability and practical work-up procedures avoiding chromatographic purification, which is advantageous for industrial production.
Specific Methodologies and Reaction Conditions
Reduction and Amination
- Reduction of key intermediates is often performed with zinc in acetic acid, which provides high yields of the amine functional group while preserving the difluoroethyl moiety.
- Alternative reducing agents like lithium aluminum hydride or sodium borohydride have been tested but generally show lower efficiency and selectivity.
Cyclization and Salt Formation
- Cyclization to form the pyrimidine ring is typically carried out under acidic conditions (e.g., aqueous HCl or HBr) at elevated temperatures (around 90 °C) for extended periods (12-15 hours).
- The hydrochloride salt is prepared by treating the free base amine with hydrochloric acid, resulting in a stable solid form suitable for isolation and storage.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyrimidine derivatives, 2,2-difluoroacetic anhydride |
| Key reagents | Methoxyamine hydrochloride, zinc, acetic acid, HCl |
| Reaction conditions | 50-120 °C for amination; 90 °C for cyclization |
| Solvents | Ethyl vinyl ether, acetic acid, dichloromethane |
| Typical yields | 53-85% for key steps; overall ~24-46% depending on route |
| Purification | Filtration, crystallization, extraction; no chromatography preferred |
| Scalability | Demonstrated on multi-gram to kilogram scale |
Research Findings and Industrial Relevance
- The described methods provide a balance between cost, environmental impact, and yield, making them suitable for scale-up and industrial application.
- Avoidance of harsh fluorinating agents and sealed vessels reduces safety risks and environmental burden.
- The use of commercially available starting materials and reagents simplifies supply chain logistics.
- Optimized work-up procedures minimize purification steps, reducing waste and processing time.
Chemical Reactions Analysis
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride can be categorized into several key areas:
Medicinal Chemistry
This compound has shown potential as a kinase inhibitor, which could be beneficial in treating proliferative diseases such as cancer. Its mechanism of action involves modulating enzyme activities that are critical in cell proliferation pathways. This modulation may result in the inhibition or activation of specific metabolic pathways, leading to therapeutic effects.
Research indicates that this compound interacts with various enzymes and receptors. The binding affinity of this compound to these molecular targets is enhanced due to the presence of the difluoroethyl group. Studies have suggested that it may inhibit specific kinases involved in cancer cell proliferation, warranting further investigation into its therapeutic applications.
Agrochemical Development
The unique structure of this compound also positions it as a candidate for agrochemical applications. Compounds with similar structures have been explored for their potential as herbicides or fungicides due to their ability to interact with biological systems in plants.
Mechanism of Action
The mechanism of action of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The target compound’s 1,1-difluoroethyl group provides two fluorine atoms on a linear ethyl chain, enhancing electronegativity and moderate lipophilicity (predicted logP ~1.2). In contrast, the 2-fluoropropan-2-yl group in the compound has a branched isopropyl structure with one fluorine, likely reducing steric hindrance compared to CF2CH3 .
Physicochemical Properties :
- The target compound has a higher fluorine content than the analog, which may improve metabolic stability but reduce aqueous solubility.
- Example 146’s larger size (MW 481.36) and multiple fluorine atoms imply enhanced binding specificity but lower membrane permeability compared to simpler pyrimidine derivatives .
Synthetic Accessibility :
- The compound is commercially available (CAS 1427195-20-7), indicating established synthesis protocols. The target compound’s difluoroethyl group may require specialized fluorination techniques, such as deoxyfluorination or radical fluorination, which are more resource-intensive .
Potential Applications: Pyrimidine derivatives with fluorinated substituents are often explored as kinase inhibitors or antiviral agents. The target compound’s difluoroethyl group could optimize interactions with hydrophobic enzyme pockets, while the analog’s branched fluorinated group might favor solubility in polar solvents .
Research Findings and Limitations
- Structural Insights: X-ray crystallography studies (via tools like the CCP4 suite ) could resolve differences in binding modes between the target compound and its analogs.
- Biological Data Gap : The evidence lacks comparative bioactivity data (e.g., IC50 values, toxicity profiles), making functional comparisons speculative.
- Commercial Relevance : highlights Enamine Ltd.’s catalog of pyrimidine building blocks, suggesting industrial interest in fluorinated analogs for drug discovery .
Biological Activity
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride is a novel compound with significant potential in medicinal chemistry, particularly due to its biological activity linked to kinase inhibition and interactions with various molecular targets. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₀ClF₂N₃ |
| Molecular Weight | 209.63 g/mol |
| CAS Number | 1427195-39-8 |
| Synonyms | N/A |
| Storage Condition | Room Temperature |
The compound features a pyrimidine ring substituted at the 4-position with a difluoroethyl group and a methylamine group at the 5-position. The difluoroethyl moiety enhances its binding affinity to biological targets, which is crucial for its biological activity .
The primary biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit certain kinases involved in cell proliferation pathways, suggesting potential therapeutic applications in treating various proliferative diseases, including cancer .
Key Mechanisms:
- Kinase Inhibition : The compound's structure allows it to modulate the activity of kinases, which are critical in signaling pathways related to cell growth and division.
- Binding Affinity : The difluoroethyl group enhances the compound's affinity for molecular targets, potentially leading to more effective inhibition or activation of metabolic pathways.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibitory effects on specific kinases. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Cancer Cell Lines : In experiments involving various cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent.
- Proliferative Diseases : The compound's kinase inhibition properties suggest it may also be useful in treating other proliferative diseases beyond cancer, though further research is needed to explore these applications fully .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other difluoroethyl-substituted pyrimidines. Below is a comparison highlighting its unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| C-[4-(2,2-Difluoro-propyl)-pyrimidin-5-yl]-methylamine | Substituted at 4-position with a propyl group | Different alkyl chain influences solubility and biological activity |
| C-[4-(trifluoromethyl)-pyrimidin-5-yl]-methylamine | Trifluoromethyl instead of difluoroethyl | Potentially different receptor interactions due to electronegativity |
| C-[4-(difluoromethoxy)-pyrimidin-5-yl]-methylamine | Methoxy group attached | Alters lipophilicity and may affect pharmacokinetics |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties not found in similar compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride, and how is its purity validated?
- Methodology : The compound can be synthesized via cyclopropane ring formation using fluorinated benzaldehyde derivatives as starting materials. For example, analogs like trans-[2-(2,3-Difluorophenyl)cyclopropyl]methylamine Hydrochloride are prepared by reacting substituted benzaldehydes with cyclopropane precursors under controlled conditions .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with retention time analysis (e.g., 8.7 minutes for 98.7% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C chemical shifts, coupling constants) are critical. Mass spectrometry (HRMS) confirms molecular weight consistency (e.g., observed vs. calculated values within ±0.002 Da) .
Q. Which analytical techniques are essential for confirming the stereochemistry of the cyclopropane ring in this compound?
- Methodology : ¹H NMR coupling constants (e.g., J = 4–6 Hz for trans-cyclopropane protons) and NOESY experiments differentiate cis/trans isomers. X-ray crystallography (using SHELXL or CCP4 suites) provides definitive stereochemical assignments, especially for resolving diastereomeric mixtures .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation in the synthesis of this compound when encountering low yields due to steric hindrance from the difluoro-ethyl group?
- Methodology :
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance reaction kinetics.
- Catalysts : Transition-metal catalysts (e.g., Pd(OAc)₂) may reduce steric effects by stabilizing intermediates.
- Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to identify incomplete cyclization. Adjust stoichiometry of the cyclopropane precursor if unreacted starting material persists .
Q. How should researchers resolve discrepancies between theoretical and observed HRMS values for halogenated derivatives of this compound?
- Analysis :
- Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) contributions can shift observed m/z values. Use isotopic distribution software (e.g., ChemCalc) to simulate expected patterns.
- Instrument Calibration : Validate HRMS accuracy with internal standards (e.g., sodium trifluoroacetate).
- Fragmentation Artifacts : Investigate in-source decay or adduct formation (e.g., [M+Na]⁺) using collision-induced dissociation (CID) MS/MS .
Q. What strategies are recommended for solving crystal structures of this compound when twinning or poor diffraction limits data quality?
- Crystallography Workflow :
- Data Collection : Use synchrotron radiation for high-resolution datasets. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws .
- Software Tools : Combine SHELX programs (structure solution) with CCP4 suites (density modification and validation). For partial occupancy of fluorine atoms, use restraints to prevent overfitting .
Q. How does methylamine hydrochloride concentration affect heterologous expression systems when producing analogs of this compound in microbial hosts?
- Biochemical Optimization :
- Induction : In Pichia pastoris, concentrations of 1.5–3% (w/v) methylamine hydrochloride induce gene expression but reduce biomass due to toxicity. Balance induction timing with cell density (OD₆₀₀ >20) to maximize yield .
- Carbon Sources : Supplement with 0.75–1% glycerol or glucose to sustain growth while minimizing metabolic interference with methylamine induction .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for fluorinated analogs, such as unexpected splitting or integration ratios?
- Troubleshooting :
- Dynamic Effects : Fluorine’s electronegativity can deshield adjacent protons, causing splitting not predicted by first-order coupling. Use ¹⁹F-¹H HOESY to confirm through-space interactions.
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may form adducts with fluorine, altering chemical shifts. Compare spectra in multiple solvents (CDCl₃, MeOD) .
Q. Why do HPLC retention times vary significantly between batches of the same compound despite identical synthetic protocols?
- Root Cause :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
